molecular formula C16H25N3O B11587146 4,6-dimethyl-1-octan-2-yl-2H-pyrazolo[3,4-b]pyridin-3-one CAS No. 848683-89-6

4,6-dimethyl-1-octan-2-yl-2H-pyrazolo[3,4-b]pyridin-3-one

Cat. No.: B11587146
CAS No.: 848683-89-6
M. Wt: 275.39 g/mol
InChI Key: SXIDSPSGHYOOSV-UHFFFAOYSA-N
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Description

4,6-dimethyl-1-(octan-2-yl)-1H-pyrazolo[3,4-b]pyridin-3-ol is an organic compound with a complex structure that includes a pyrazolo[3,4-b]pyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-dimethyl-1-(octan-2-yl)-1H-pyrazolo[3,4-b]pyridin-3-ol typically involves multi-step organic reactions. One common method is the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of specific catalysts and solvents to facilitate the formation of the pyrazolo[3,4-b]pyridine ring system.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

4,6-dimethyl-1-(octan-2-yl)-1H-pyrazolo[3,4-b]pyridin-3-ol can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.

Scientific Research Applications

4,6-dimethyl-1-(octan-2-yl)-1H-pyrazolo[3,4-b]pyridin-3-ol has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It may be used in the study of biological pathways and as a probe to investigate enzyme activities.

    Medicine: The compound has potential therapeutic applications, including as a lead compound for drug development.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4,6-dimethyl-1-(octan-2-yl)-1H-pyrazolo[3,4-b]pyridin-3-ol involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

    3-octanol: A simple alcohol with a similar octyl chain but lacking the pyrazolo[3,4-b]pyridine core.

    6-Octen-1-ol, 3,7-dimethyl-: Another compound with a similar structure but different functional groups.

    1-Octen-3-ol: An organic compound with a similar octyl chain but different functional groups.

Uniqueness

4,6-dimethyl-1-(octan-2-yl)-1H-pyrazolo[3,4-b]pyridin-3-ol is unique due to its pyrazolo[3,4-b]pyridine core, which imparts specific chemical and biological properties

Properties

CAS No.

848683-89-6

Molecular Formula

C16H25N3O

Molecular Weight

275.39 g/mol

IUPAC Name

4,6-dimethyl-1-octan-2-yl-2H-pyrazolo[3,4-b]pyridin-3-one

InChI

InChI=1S/C16H25N3O/c1-5-6-7-8-9-13(4)19-15-14(16(20)18-19)11(2)10-12(3)17-15/h10,13H,5-9H2,1-4H3,(H,18,20)

InChI Key

SXIDSPSGHYOOSV-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC(C)N1C2=C(C(=CC(=N2)C)C)C(=O)N1

solubility

0.4 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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